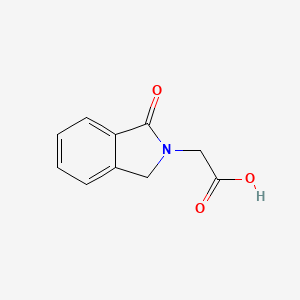

2-(1-Oxoisoindolin-2-yl)acetic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(3-oxo-1H-isoindol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-9(13)6-11-5-7-3-1-2-4-8(7)10(11)14/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVHLXPCDHFPPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354384 | |

| Record name | (1-Oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39221-42-6 | |

| Record name | (1-Oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Isoindolinone Scaffold: a Privileged Structure in Chemical Biology and Medicinal Chemistry

The isoindolinone core is a prominent structural motif found in a multitude of both naturally occurring and synthetically produced compounds that exhibit significant biological and pharmaceutical activities. researchgate.netnih.gov This heterocyclic scaffold, essentially a benzo-fused γ-lactam, has been a focal point for scientists for many years due to its versatile therapeutic potential. nih.gov

The isoindolinone framework is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular structures that are capable of binding to multiple, unrelated biological targets, thereby exhibiting a wide array of biological activities. researchgate.net The inherent properties of the isoindolinone ring system allow for the development of compounds with diverse pharmacological profiles.

Derivatives of isoindolinone have been investigated for a vast range of therapeutic applications, including:

Anticancer jocpr.comoncowitan.com

Anti-inflammatory researchgate.net

Antiviral researchgate.net

Antihypertensive researchgate.netmdpi.com

Antipsychotic researchgate.net

Anxiolytic researchgate.net

Histone deacetylase (HDAC) inhibition nih.gov

Carbonic anhydrase inhibition nih.gov

The broad spectrum of activity is attributed to the ability of the isoindolinone core to be readily functionalized, allowing for the fine-tuning of its interaction with various biological macromolecules. nih.govrsc.org

The Role of Acetic Acid Derivatives As Pharmacophores

Acetic acid and its derivatives are fundamental building blocks in the realm of medicinal chemistry. silverfernchemical.comyoutube.com A pharmacophore is defined as the essential ensemble of steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. The acetic acid moiety can serve as a crucial component of a pharmacophore.

The carboxylic acid group of acetic acid is a key feature, capable of forming strong hydrogen bonds and ionic interactions with biological receptors. youtube.com This functional group is often found in drugs where interaction with a specific binding site is critical for its mechanism of action.

Acetic acid derivatives are utilized in various ways in drug design and development:

As a solvent and reagent: Acetic acid is employed in the synthesis of numerous active pharmaceutical ingredients (APIs). silverfernchemical.commdpi.com

To improve solubility: The acidic nature of the carboxyl group can be used to form salts, which often have improved solubility and bioavailability. nih.gov

As a precursor for other functional groups: The carboxyl group can be chemically modified to produce esters, amides, and other functional groups, each with unique properties and applications. youtube.com

The incorporation of an acetic acid moiety onto a parent molecule, such as in 2-(1-Oxoisoindolin-2-yl)acetic acid, can significantly alter its pharmacokinetic and pharmacodynamic properties.

A Look at the Historical Development and Research Trajectories of Isoindolinone Based Compounds

Strategies for Isoindolinone Core Construction

The construction of the isoindolinone core is a pivotal step in the synthesis of this compound and its derivatives. The key strategies for forming this bicyclic lactam can be broadly categorized into transition metal-catalyzed annulation reactions, multicomponent reactions (MCRs), and various cyclization and condensation pathways. nih.gov

Transition Metal-Catalyzed Annulation Reactions for Isoindolinone Synthesis

Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of isoindolinones, offering high efficiency and functional group tolerance. nih.govresearchgate.netbohrium.com These methods often proceed through C-H activation, cross-coupling, or carbonylation mechanisms. nih.gov

Recent advancements have highlighted the use of various transition metals, including rhodium, palladium, iridium, ruthenium, copper, and nickel, to facilitate the construction of the isoindolinone skeleton. nih.govresearchgate.netbohrium.com For instance, rhodium(III)-catalyzed C-H activation and annulation of N-hydroxybenzamides with alkynes provides a direct route to isoquinolones. researchgate.net Similarly, palladium-catalyzed intramolecular dehydrogenative C(sp³)–H amidation of 2-benzyl-N-mesylbenzamides has been developed for the synthesis of isoindolinone derivatives without the need for stoichiometric oxidants. researchgate.net Nickel-catalyzed reductive dicarbofunctionalization of enamides with alkyl iodides represents another effective strategy for producing 3,3-dialkyl-substituted isoindolinones. organic-chemistry.org

| Catalyst/Metal | Reaction Type | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| Rhodium(III) | C-H Activation/Annulation | N-hydroxybenzamides, Alkynes | Excellent functional-group tolerance and broad substrate scope. | researchgate.net |

| Palladium | Intramolecular Dehydrogenative C(sp³)–H Amidation | 2-benzyl-N-mesylbenzamides | Proceeds without stoichiometric oxidants. | researchgate.net |

| Nickel | Reductive Dicarbofunctionalization | 1,1-disubstituted enamides, Alkyl iodides | Provides access to 3,3-dialkyl-substituted isoindolinones. | organic-chemistry.org |

| Ruthenium | Double Annulation | N-methoxybenzamides, Alkynes/Alkenes | One-pot synthesis of isoindolo[2,1-b]isoquinolin-5(7H)-ones. | bohrium.com |

| Copper | Intramolecular C-C Coupling | α-aminoboronate salts, 2-bromobenzoyl chlorides | Mild reaction conditions. | organic-chemistry.org |

Multicomponent Reaction (MCR) Approaches to Isoindolinone Scaffolds

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to constructing complex molecular scaffolds like isoindolinones from simple starting materials in a single synthetic operation. nih.govtandfonline.comnih.gov These reactions are particularly valuable for generating libraries of structurally diverse compounds.

One notable MCR approach involves the catalyst-free, microwave-assisted three-component reaction of 2-formylbenzoic acid, a primary amine, and a dialkyl phosphite (B83602) to yield N-alkyl-isoindolinone phosphonates. tandfonline.com This method has been successfully implemented in both batch and continuous flow systems. tandfonline.com Another example is a solid-phase MCR for synthesizing 3-substituted isoindolinones, which have shown potential as cell-penetrating probes. nih.govnih.gov This reaction utilizes a chiral β-keto lactam, an aldehyde, an isocyanide, and a dienophile, often facilitated by microwave energy. nih.govnih.gov Furthermore, a metal-free domino reaction under acidic conditions provides an environmentally friendly route to a variety of N-substituted isoindolinone derivatives. thieme-connect.de

| Reaction Type | Components | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Three-component reaction | 2-formylbenzoic acid, primary amine, dialkyl phosphite | Catalyst-free, microwave-assisted | N-alkyl-isoindolinone phosphonates | tandfonline.com |

| Four-component reaction | Chiral β-keto lactam, aldehyde, isocyanide, dienophile | Solid-phase, microwave-assisted | 3-substituted isoindolinones | nih.govnih.gov |

| Domino reaction | (Details not specified) | Metal-free, acidic conditions | N-substituted isoindolinones | thieme-connect.de |

Cyclization and Condensation Pathways for Forming the Oxoisoindolinyl Moiety

Classical cyclization and condensation reactions remain fundamental strategies for the synthesis of the oxoisoindolinyl moiety. These methods often involve the formation of a key C-N or C-C bond to close the lactam ring.

A common approach is the intramolecular condensation of a γ-amino carboxylic acid derivative. For instance, the condensation of an amine with 2-formylbenzoic acid or its derivatives is a widely used method. chim.itacs.org The synthesis of the drug apremilast (B1683926) involves the condensation of an amine with an acetylated phthalic anhydride (B1165640) derivative. mdpi.com Similarly, the synthesis of lenalidomide (B1683929) utilizes the condensation of 3-aminopiperidine-2,6-dione (B110489) with a derivative of methyl 2-(bromomethyl)-3-nitrobenzoate. mdpi.compreprints.org

Intramolecular Claisen-type condensations, such as the Dieckmann condensation, are also employed to form the five-membered lactam ring from appropriate diester precursors. chemistry.coachlibretexts.orgmasterorganicchemistry.com This reaction proceeds via the formation of an enolate which then undergoes intramolecular nucleophilic attack to form a cyclic β-keto ester. libretexts.orgmasterorganicchemistry.com Another pathway involves the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde (B143210) with amines, which can be catalyzed by platinum nanowires. organic-chemistry.org

Enantioselective Synthesis of Chiral this compound Derivatives

The development of enantioselective methods for the synthesis of chiral isoindolinones is of significant interest due to the enhanced biological properties often exhibited by single enantiomers. researchgate.netmdpi.com Strategies to achieve stereocontrol include the use of asymmetric catalysis and chiral auxiliaries. chim.it

Asymmetric Catalysis in Isoindolinone Formation

Asymmetric catalysis provides an elegant and efficient means to access chiral isoindolinones. nih.govchim.it Both organocatalysis and transition-metal catalysis have been successfully applied in this context. nih.gov

Chiral phosphoric acids, phase-transfer catalysts, and chiral thioureas are among the organocatalysts that have been utilized to promote the asymmetric synthesis of isoindolinones. nih.gov For example, bifunctional ammonium (B1175870) salts derived from trans-1,2-cyclohexanediamine have been shown to be effective in the asymmetric cascade reaction of 2-acetylbenzonitrile (B2691112) with dimethylmalonate (B8719724) to produce a 3,3-disubstituted isoindolinone. nih.gov In this reaction, the chiral catalyst is believed to form an ion pair with the anionic amide in the stereodetermining intramolecular aza-Michael reaction. nih.gov

Transition-metal complexes incorporating chiral ligands have also been extensively explored. Chiral rhodium, palladium, iridium, copper, magnesium, and nickel complexes have all been used to effect asymmetric transformations leading to chiral isoindolinones. nih.gov A palladium-catalyzed asymmetric tandem aza-Heck/Sonogashira coupling of O-phenyl hydroxamic ethers with terminal alkynes furnishes chiral isoindolinones with a quaternary stereocenter in excellent enantioselectivity. organic-chemistry.org

Chiral Auxiliary and Ligand-Based Syntheses for Stereocontrol

The use of chiral auxiliaries is a well-established strategy for achieving stereocontrol in the synthesis of chiral isoindolinones. chim.itacs.org This approach involves covalently attaching a chiral molecule to the substrate, which directs the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to afford the desired enantiomerically enriched product.

Commonly used chiral auxiliaries include (R)- or (S)-phenylglycinol and (+)- or (−)-trans-2-(α-cumyl)cyclohexanol (TCC). acs.org For instance, the condensation of (R)-phenylglycinol with 2-formylbenzoic acid can produce a tricyclic γ-lactam as a single diastereoisomer. chim.it Another effective method involves the direct alkylation of carbanions derived from isoindolinones bearing a chiral N-tert-butylsulfinyl group. acs.org Deprotonation with LDA followed by reaction with various alkylating agents affords 3-substituted isoindolinones in high yields and diastereomeric ratios. acs.org

Chiral ligands play a crucial role in transition metal-catalyzed enantioselective syntheses. The choice of ligand can significantly influence both the yield and the enantioselectivity of the reaction. In the nickel-catalyzed reductive dicarbofunctionalization of enamides, the use of a chiral Bn-Biox ligand has been shown to induce excellent enantioselectivities. organic-chemistry.org Similarly, in the palladium-catalyzed carbon-nitrogen bond formation to create chiral amido-dienes, which are precursors to chiral cyclic ketones, palladium-phosphine complexes are utilized. nih.gov

| Type | Example | Application | Key Outcome | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | (R)-phenylglycinol | Condensation with 2-formylbenzoic acid | Formation of a single diastereomer of a tricyclic γ-lactam. | chim.it |

| Chiral Auxiliary | N-tert-butylsulfinyl group | Direct alkylation of isoindolinone carbanions | High yields and diastereomeric ratios of 3-substituted isoindolinones. | acs.org |

| Chiral Ligand | Bn-Biox | Nickel-catalyzed reductive dicarbofunctionalization of enamides | Excellent enantioselectivities. | organic-chemistry.org |

| Chiral Catalyst | Bifunctional ammonium salts | Asymmetric cascade reaction | High yields and moderate enantioselectivity for 3,3-disubstituted isoindolinones. | nih.gov |

Derivatization and Structural Modification Strategies

The core structure of this compound serves as a versatile scaffold for chemical modification. Strategies for its derivatization are primarily focused on three key areas: introducing various chemical groups onto the isoindolinone ring, altering the acetic acid side chain, and preparing prodrugs or conjugates to modulate properties or for specific research applications. These modifications allow for a systematic exploration of structure-activity relationships and the development of analogues with tailored characteristics.

The aromatic portion of the isoindolinone core is a prime target for substitution, enabling the synthesis of a diverse library of analogues. The introduction of substituents can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Common strategies involve the use of substituted starting materials or late-stage functionalization of the pre-formed isoindolinone ring. For instance, derivatives of 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione, a related class of compounds, can be synthesized with various substituents on the isoindolinone ring. google.com These substituents can range from simple functional groups to more complex moieties. Examples of suitable substituents include halogens (e.g., bromo), alkyl groups, alkoxy groups, cyano groups, and nitro groups. google.com

A key example is the synthesis of compounds where an amino group is introduced onto the isoindolinone ring, such as in 2-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)acetic acid. nih.gov This particular modification introduces a site for further chemical ligation or to serve as a crucial pharmacophoric element. The position of the substituent (e.g., at the 4, 5, 6, or 7-position) is critical and can be controlled by the choice of the initial synthetic precursors. For example, 3-(5-Bromo-1-oxoisoindolinyl)piperidine-2,6-dione is an analogue of lenalidomide that features a bromine atom at the 5-position and is utilized in proteolysis-targeting chimera (PROTAC) research. broadpharm.com

Table 1: Examples of Substituents on the Isoindolinone Ring

| Substituent Position | Substituent Group | Example Compound Name |

|---|---|---|

| 4 | Amino (-NH₂) | 2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)acetic acid nih.gov |

| 5 | Bromo (-Br) | 3-(5-Bromo-1-oxo-2-isoindolinyl)piperidine-2,6-dione broadpharm.com |

| 5 | Amino (-NH₂) | 3-(5-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione broadpharm.com |

| 6 | Amino (-NH₂) | 3-(6-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione broadpharm.com |

| 7 | Amino (-NH₂) | 3-(7-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione broadpharm.com |

The acetic acid side chain offers another critical point for structural modification, directly impacting the molecule's acidity, polarity, and potential for interaction with target proteins. Research on related heterocyclic acetic acid derivatives provides a framework for potential modifications.

Key strategies for altering the side chain include:

Esterification: The carboxylic acid can be converted into various esters (e.g., methyl, ethyl). This modification neutralizes the negative charge, increases lipophilicity, and can be used to generate prodrugs that are hydrolyzed in vivo to release the active carboxylic acid. nih.govpharmascholars.com

Amidation: Reaction of the carboxylic acid with amines leads to the formation of amides. This allows for the introduction of a wide range of substituents and can fundamentally alter the compound's physicochemical properties.

Alpha-Substitution: Introduction of substituents, such as a methyl group, on the carbon alpha to the carbonyl group can introduce a chiral center and influence the compound's conformation and metabolic stability. nih.gov

Chain Homologation: The length of the side chain can be extended by inserting additional methylene (B1212753) units (e.g., to form a propanoic acid derivative). nih.gov Such changes can alter the spatial relationship between the isoindolinone core and the acidic functional group.

Bioisosteric Replacement: The carboxylic acid can be replaced with other acidic functional groups that are considered bioisosteres, such as a tetrazole ring.

In studies on 2-oxoquinoline-1-alkanoic acids, modifications such as esterification, alpha-methylation, or increasing the chain length generally resulted in reduced inhibitory potency against aldose reductase, highlighting the sensitivity of biological activity to the structure of this side chain. nih.gov Furthermore, the acetic acid moiety can be used as a handle to build more complex structures. For example, it can be converted to an acetohydrazide, which can then be used as a building block for the synthesis of more complex heterocyclic systems, such as thiazolidinones. academicjournals.org

Table 2: Potential Modifications of the Acetic Acid Side Chain

| Modification Type | Description | Resulting Moiety Example |

|---|---|---|

| Esterification | Reaction with an alcohol to form an ester. nih.gov | -CH₂COOCH₃ (Methyl ester) |

| Amidation | Reaction with an amine to form an amide. | -CH₂CONHCH₃ (N-methyl amide) |

| α-Substitution | Addition of a substituent to the α-carbon. nih.gov | -CH(CH₃)COOH (Propanoic acid derivative) |

| Homologation | Insertion of one or more methylene groups. nih.gov | -CH₂CH₂COOH (Propanoic acid side chain) |

| Hydrazide Formation | Conversion to an acetohydrazide. academicjournals.org | -CH₂CONHNH₂ |

The development of prodrugs and conjugates of this compound is a key strategy for enhancing its utility in research. A prodrug is an inactive derivative that is converted into the active parent drug within the body, often through enzymatic or chemical transformation. pharmascholars.com

For carboxylic acid-containing molecules like this compound, a common prodrug strategy involves masking the acidic group via esterification. pharmascholars.com This approach can improve membrane permeability and oral absorption by increasing lipophilicity. The ester linkage is designed to be cleaved by esterase enzymes present in the body, releasing the active acid. nih.gov

Conjugation involves linking the molecule to another chemical entity to achieve a specific purpose. These conjugates are invaluable tools for various research applications:

Immunogen Preparation: The molecule can be conjugated to a carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). genscript.com This creates an immunogen that can be used to generate antibodies specific to the this compound hapten, which are essential for developing immunoassays or for use as research tools.

Fluorescent Labeling: Attaching a fluorescent dye (e.g., FITC, Cy3, Cy5) allows the molecule's localization in cells or tissues to be tracked using fluorescence microscopy. genscript.com

Affinity Probes: Conjugation to a tag like biotin (B1667282) allows for the study of molecular interactions. The biotinylated compound can be used to identify binding partners from a complex biological sample through affinity purification using streptavidin-coated beads.

Drug Delivery Systems: The molecule can be conjugated to polymers or incorporated into nanoparticles to create long-acting formulations or to target specific tissues. nih.gov

The synthesis of these prodrugs and conjugates typically involves activating the carboxylic acid side chain (e.g., forming an acid chloride or an active ester) and then reacting it with the desired alcohol, amine (on a protein or linker), or other nucleophile. arkat-usa.org

Biological and Pharmacological Insights into this compound Derivatives

Derivatives of this compound, a core chemical structure, have garnered significant attention in medicinal chemistry for their diverse biological activities. Researchers have synthesized and evaluated numerous analogues, revealing promising therapeutic potential across several key areas, including inflammation, cancer, and enzyme modulation. This article delves into the scientific findings surrounding these derivatives, focusing on their anti-inflammatory, analgesic, anticancer, and enzyme-inhibiting properties as demonstrated in various research models.

Mechanistic Elucidation of 2 1 Oxoisoindolin 2 Yl Acetic Acid Action

Identification of Molecular Targets and Ligand-Protein Binding Interactions

Specific molecular targets for 2-(1-Oxoisoindolin-2-yl)acetic acid have not been definitively identified in publicly accessible research. The interaction between a ligand, such as this compound, and a protein target is fundamental to its mechanism of action. This binding is governed by non-covalent forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which collectively determine the binding affinity and specificity. The strength of this interaction is quantified by the binding constant (Kd), which is related to the Gibbs free energy of binding. The process involves the ligand fitting into a specific binding pocket on the protein, often inducing conformational changes in both molecules to achieve an optimal fit, a concept known as "induced fit." Elucidating these interactions through techniques like X-ray crystallography, NMR spectroscopy, or computational modeling is a critical step in drug discovery.

Downstream Signaling Pathway Perturbations

There is currently no direct evidence in the scientific literature to suggest that this compound regulates the Wnt/β-catenin pathway. This signaling cascade is crucial for embryonic development and adult tissue homeostasis. nextpeptide.com In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. sigmaaldrich.cn The binding of Wnt ligands to Frizzled (Fzd) receptors and LRP5/6 co-receptors leads to the disassembly of this complex. nextpeptide.comsigmaaldrich.cn This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of target genes involved in cell proliferation and differentiation. jkchemical.com Dysregulation of this pathway is a hallmark of numerous cancers. nextpeptide.com

The involvement of this compound with the p53 signaling axis has not been documented. The p53 tumor suppressor protein is a critical transcription factor that responds to cellular stress, including DNA damage, by orchestrating cell cycle arrest, senescence, or apoptosis. Under normal conditions, p53 levels are kept low through interaction with MDM2, an E3 ubiquitin ligase that targets p53 for degradation. Upon stress, p53 is stabilized and activated, leading to the transcription of target genes. Some small molecules can activate this pathway by inhibiting the p53-MDM2 interaction, thereby increasing p53 levels and promoting apoptosis in cancer cells.

The specific effects of this compound on the Akt/mTOR/p70S6K pathway are not described in the available literature. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Phosphoinositide 3-kinase (PI3K) activates the serine/threonine kinase Akt, which in turn can activate the mammalian target of rapamycin (B549165) (mTOR). mTOR exists in two complexes, mTORC1 and mTORC2. mTORC1 phosphorylates downstream effectors like p70S6 kinase (p70S6K), which promotes protein synthesis and cell growth. The pathway is often hyperactivated in cancers, making it a prominent target for therapeutic intervention.

| Pathway Component | General Function in the Akt/mTOR/p70S6K Pathway |

| PI3K | A family of lipid kinases that phosphorylate PIP2 to PIP3, initiating the signaling cascade. |

| Akt (Protein Kinase B) | A serine/threonine kinase that is a central node in the pathway, regulating numerous downstream targets. |

| mTOR | A serine/threonine kinase that acts as a master regulator of cell growth and metabolism through two distinct complexes (mTORC1 and mTORC2). |

| p70S6K | A kinase downstream of mTORC1 that, upon activation, phosphorylates the S6 ribosomal protein to promote protein synthesis and cell growth. |

There is no specific information detailing the role of this compound in the caspase cascade. This cascade is the central executioner of apoptosis, or programmed cell death. Caspases are a family of cysteine proteases that exist as inactive zymogens (procaspases). Apoptotic signals trigger their activation through proteolytic cleavage. Initiator caspases (like caspase-8 and -9) are activated first and then proceed to cleave and activate executioner caspases (like caspase-3, -6, and -7). These executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

| Caspase Type | Primary Role | Examples |

| Initiator Caspases | Activated by pro-apoptotic signals; responsible for activating executioner caspases. | Caspase-2, Caspase-8, Caspase-9, Caspase-10 |

| Executioner Caspases | Cleave cellular substrates to carry out the process of apoptosis. | Caspase-3, Caspase-6, Caspase-7 |

| Inflammatory Caspases | Involved in cytokine maturation during inflammation, not directly in apoptosis execution. | Caspase-1, Caspase-4, Caspase-5 |

While direct, peer-reviewed evidence is limited, related isoindolinone compounds have been noted for their anti-inflammatory properties, which can involve the modulation of Tumor Necrosis Factor-alpha (TNFα). TNFα is a potent pro-inflammatory cytokine central to the inflammatory response. jkchemical.com Its production in immune cells like macrophages can be triggered by stimuli such as lipopolysaccharide (LPS). The mechanism of reducing TNFα levels could involve the inhibition of key signaling pathways that lead to its transcription, such as the Nuclear Factor-kappa B (NF-κB) pathway. By preventing the activation of transcription factors like NF-κB, a compound could suppress the expression of the TNFα gene, thereby lowering the production and release of the cytokine and exerting an anti-inflammatory effect. jkchemical.com

IKZF2 Degradation Mechanisms

The primary mechanism of action of compounds structurally related to this compound involves the targeted degradation of the Ikaros Family Zinc Finger 2 (IKZF2) protein, also known as Helios. This process is mediated by a class of small molecules known as molecular glue degraders. These molecules function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Isoindolinone-based compounds act as molecular glues that specifically recruit the Cereblon (CRBN) E3 ubiquitin ligase. patsnap.comresearchgate.netnih.gov By binding to CRBN, these compounds create a novel surface that is recognized by neosubstrates, which are not the natural targets of the E3 ligase. In the case of isoindolinone derivatives, IKZF2 is one such neosubstrate. researchgate.netnih.gov The formation of a ternary complex between CRBN, the molecular glue, and IKZF2 facilitates the transfer of ubiquitin molecules to IKZF2. researchgate.net This polyubiquitination marks IKZF2 for degradation by the 26S proteasome, effectively reducing its intracellular levels. patsnap.comresearchgate.net

The development of selective IKZF2 degraders has been a significant area of research. For instance, structure-guided medicinal chemistry has led to the discovery of isoindolinone glutarimide-based molecular glues that exhibit high selectivity for IKZF2 over other structurally related proteins such as IKZF1, IKZF3, and casein kinase 1α (CK1α). nih.gov This selectivity is often achieved by designing molecules that exploit subtle differences in the amino acid residues of the target proteins, thereby optimizing the formation of the ternary complex for the desired target. nih.gov

Recent advancements have led to the development of potent and selective oral IKZF2 degraders for cancer immunotherapy. researchgate.netnih.gov These degraders can effectively reduce the levels of IKZF2 in cells, which is a promising therapeutic strategy for certain cancers where IKZF2 plays a crucial role in maintaining an immunosuppressive tumor microenvironment. researchgate.netnih.govplexium.com The table below summarizes key characteristics of representative IKZF2 molecular glue degraders.

| Degrader | Target(s) | Mechanism of Action | Therapeutic Area |

| Isoindolinone Glutarimides | IKZF2 | Selective molecular glue for CRBN E3 ligase | Cancer nih.gov |

| NVP-DKY709 | IKZF2 (spares IKZF1/3) | Redirects CRBN binders towards IKZF2 | Cancer Immunotherapy researchgate.netnih.gov |

| PLX-4107 | IKZF2 | Selective molecular glue for CRBN E3 ligase | Cancer plexium.com |

| Substituted phenyl oxooxazolyl piperidine (B6355638) diones | IKZF1, IKZF2, IKZF3, IKZF4 | Molecular glue degraders | Cancer bioworld.com |

Cellular Response Mechanisms

The degradation of IKZF2 by this compound and related compounds triggers a cascade of cellular responses, impacting pathways involved in oxidative stress and altering the expression of numerous genes and proteins.

Oxidative Stress Mitigation and Cell Protection Pathways

While direct studies on the effect of this compound on oxidative stress are limited, research on related isoindoline (B1297411) derivatives suggests a potential role in mitigating oxidative stress and promoting cell protection. Some isoindoline derivatives have demonstrated neuroprotective effects by protecting against oxidative stress-induced cell death. tandfonline.com These effects are associated with a reduction in intracellular reactive oxygen species (ROS) and carbonylated proteins. tandfonline.com

A key pathway implicated in the antioxidant response is the NRF2 signaling pathway. tandfonline.com NRF2 (Nuclear factor erythroid 2-related factor 2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. nih.gov Studies on certain isoindole derivatives have shown that they can increase the gene expression levels of NRF2 and its downstream targets, such as NQO-1 and GSTK1, in neuronal-like cells. tandfonline.com This suggests that compounds with an isoindolinone core may exert a protective effect against oxidative stress by activating the NRF2 pathway. Furthermore, some isoindoline derivatives have been shown to possess free radical-scavenging effects in a dose-dependent manner. nih.gov

The potential for this compound to mitigate oxidative stress may therefore be linked to the inherent antioxidant properties of the isoindolinone scaffold and its potential to activate cellular defense mechanisms like the NRF2 pathway. However, further research is required to specifically elucidate the role of this compound in these processes.

Alterations in Gene Expression and Protein Levels

The degradation of IKZF2, a key transcription factor, leads to significant alterations in gene expression and protein levels within the cell. IKZF2 is known to play a critical role in the development and function of immune cells, particularly in maintaining the stability and suppressive function of regulatory T cells (Tregs). researchgate.netresearchgate.netnih.gov

The degradation of IKZF2 in Tregs leads to their destabilization and a shift towards an effector-like T cell phenotype, which is beneficial for anti-tumor immunity. plexium.com This reprogramming of Tregs involves changes in the expression of key genes and proteins that define their function. For example, exposure of human Tregs to an IKZF2 degrader resulted in reduced suppressive activity. researchgate.netnih.gov

Furthermore, broader transcriptomic analyses following the degradation of IKZF2 have revealed the suppression of pathways associated with MYC and E2F target genes. researchgate.net These pathways are crucial for cell cycle progression and proliferation. Consequently, the degradation of IKZF2 can lead to cell cycle arrest and a reduction in cell proliferation. nih.gov Conversely, pathways related to immune and inflammatory responses are often stimulated following IKZF2 degradation. researchgate.net

The table below provides a summary of the observed alterations in gene and protein expression following the degradation of IKZF2 by related molecular glue degraders.

| Cellular Context | Alteration | Downstream Effect |

| Regulatory T cells (Tregs) | Decreased IKZF2 protein levels | Reduced suppressive activity, destabilization of Treg phenotype researchgate.netplexium.com |

| Cancer Cells | Suppression of MYC and E2F target gene pathways | Inhibition of cell cycle and proliferation researchgate.net |

| Immune Cells | Stimulation of immune and inflammatory response pathways | Enhanced anti-tumor immunity researchgate.net |

Structure Activity Relationship Sar Studies of 2 1 Oxoisoindolin 2 Yl Acetic Acid Analogues

Influence of Substituent Variation on Efficacy and Selectivity

The potency and selectivity of 2-(1-oxoisoindolin-2-yl)acetic acid analogues can be significantly altered by introducing various substituents on the isoindolinone core. The nature, position, and size of these functional groups dictate the molecule's electronic and steric properties, which in turn influence its binding affinity for a specific biological target.

Research into related isoindoline-1,3-dione derivatives, which share the core phthalimide structure, demonstrates the importance of substituent effects. In studies of N-benzylpiperidine analogues, the presence and location of substituents on the benzyl ring were tested to gauge their impact on the inhibition of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). It was found that specific substitutions could enhance inhibitory activity, with one of the most active derivatives against AChE having an IC₅₀ value of 87 nM. nih.gov Similarly, modifying the phenyl ring in a series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives resulted in compounds with significant AChE inhibitory activity, the most potent of which had an IC₅₀ of 0.91 μM. nih.gov

These findings underscore a general principle in the SAR of isoindolinone-based compounds: the aromatic ring is a prime location for modification to fine-tune biological activity. Adding electron-withdrawing or electron-donating groups can modulate the electron density of the ring system, affecting interactions such as π-π stacking with aromatic amino acid residues in a target's binding site. nih.gov

| General Structure | Substituent (R) | Position | Observed Effect on Activity |

| Isoindolinone-based scaffold | Halogen (e.g., -F, -Cl) | Phenyl Ring | Can increase lipophilicity and metabolic stability. cambridgemedchemconsulting.com |

| Isoindolinone-based scaffold | Alkyl (e.g., -CH₃) | Phenyl Ring | Modifies steric bulk and lipophilicity, influencing binding pocket fit. |

| Isoindolinone-based scaffold | Methoxy (-OCH₃) | Phenyl Ring | Can act as a hydrogen bond acceptor and alter electronic properties. |

| N-benzylpiperidine isoindoline-1,3-diones | Various | Benzyl Ring | Significant impact on AChE and BuChE inhibition. nih.gov |

Stereochemical Influences on Biological Activity and Chiral Recognition

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, plays a critical role in determining biological activity. longdom.org Since biological targets such as enzymes and receptors are themselves chiral, they often exhibit a high degree of stereoselectivity, meaning they interact differently with different enantiomers (non-superimposable mirror images) of a chiral drug. longdom.orgresearchgate.net

For analogues of this compound, the introduction of a chiral center—for instance, by substitution on the acetic acid side chain or on the isoindolinone ring—means the compound can exist as multiple stereoisomers. These isomers can have vastly different biological activities, potencies, and toxicities. longdom.org

| Stereochemical Concept | Description | Implication for Biological Activity |

| Chirality | A molecule that is non-superimposable on its mirror image. | Leads to the existence of enantiomers. |

| Enantiomers | A pair of stereoisomers that are mirror images of each other. | Can have different affinities for chiral biological targets (e.g., enzymes, receptors). longdom.org |

| Diastereomers | Stereoisomers that are not mirror images of each other. | Have different physical properties and can exhibit distinct biological activities. |

| Chiral Recognition | The ability of a chiral biological system to differentiate between stereoisomers. | Explains why one enantiomer is often more potent or has a different biological effect than its counterpart. researchgate.net |

Core Structure Modifications and Bioisosteric Replacements in Isoindolinone Derivatives

Beyond simple substituent changes, modifications to the fundamental isoindolinone core structure can lead to new classes of compounds with improved properties. This strategy, sometimes called "scaffold hopping," involves altering the heterocyclic ring system itself. The isoindolinone structure is a common feature in many natural products and pharmaceutical compounds. nih.gov Approved drugs like lenalidomide (B1683929) and indoprofen contain this core, demonstrating its therapeutic relevance. mdpi.com

A key strategy in core modification is bioisosteric replacement, where an atom or group of atoms is exchanged with an alternative that possesses similar physicochemical or topological properties. cambridgemedchemconsulting.comnih.gov The goal is to create a new molecule that retains the desired biological activity of the parent compound but has enhanced characteristics, such as improved metabolic stability, better pharmacokinetic profiles, or reduced toxicity. cambridgemedchemconsulting.comdrughunter.com

For derivatives of this compound, several bioisosteric replacements are conceivable:

Carboxylic Acid Replacements: The acetic acid moiety could be replaced with other acidic groups like tetrazole or hydroxamic acid to modulate acidity, cell permeability, and metabolic fate.

Amide Bond Replacements: The lactam (cyclic amide) bond within the isoindolinone ring is susceptible to hydrolysis. Replacing this amide with more stable bioisosteres, such as a triazole or an oxadiazole, can enhance the molecule's stability. nih.govdrughunter.com

Ring Replacements: The benzene ring of the isoindolinone could be replaced with a bioisosteric heterocycle, such as pyridine or thiophene, to alter solubility, polarity, and potential interactions with the biological target. cambridgemedchemconsulting.com

These modifications can fundamentally change the molecule's properties while preserving the essential geometry required for biological activity. drughunter.com

| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement |

| Carboxylic Acid (-COOH) | Tetrazole, Acylsulfonamide | Mimics acidity and hydrogen bonding pattern; may improve oral bioavailability. drughunter.com |

| Amide (-CONH-) in Lactam Ring | Triazole, Oxadiazole | Increases metabolic stability against hydrolysis. nih.govdrughunter.com |

| Phenyl Ring | Pyridyl, Thienyl Ring | Modulates polarity, solubility, and potential for hydrogen bonding. cambridgemedchemconsulting.com |

| Hydrogen (-H) | Fluorine (-F) | Blocks metabolic oxidation at that position and can alter electronics. cambridgemedchemconsulting.com |

Ligand Design Principles for Enhanced Target Engagement and Specificity

Based on SAR studies, several key principles emerge for the rational design of this compound analogues with superior target engagement and specificity.

Maximizing Favorable Interactions: The design process should aim to incorporate functional groups that can form strong and specific interactions with the target's binding site. Molecular docking and dynamics simulations are often used to predict these interactions. Important interactions to consider include hydrogen bonds, ionic bonds, hydrophobic interactions, and π-π stacking with aromatic residues. nih.gov

Stereochemical Control: As biological activity is often confined to a single stereoisomer, synthetic routes must be designed to produce the desired enantiomer or diastereomer in high purity. Understanding the precise three-dimensional structural requirements for binding is essential for designing potent and selective ligands. nih.gov

Balancing Potency and Physicochemical Properties: While optimizing for high potency is a primary goal, it must be balanced with the need for favorable drug-like properties (e.g., solubility, permeability, metabolic stability). Bioisosteric replacements are a powerful tool for this fine-tuning process, allowing for the improvement of pharmacokinetic profiles without sacrificing affinity. cambridgemedchemconsulting.comdrughunter.com

Core Structure Optimization: The isoindolinone scaffold provides a rigid framework that correctly orients the necessary functional groups for binding. Modifications to this core can be used to explore new binding modes or to improve the alignment of key interacting groups within the target's active site, ultimately leading to enhanced specificity and reduced off-target effects.

By integrating these principles, medicinal chemists can move beyond trial-and-error and rationally design novel this compound derivatives with a higher probability of therapeutic success.

Computational Chemistry and in Silico Approaches for 2 1 Oxoisoindolin 2 Yl Acetic Acid Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(1-oxoisoindolin-2-yl)acetic acid and its derivatives, docking simulations are crucial for understanding how these ligands interact with their biological targets at the atomic level.

Research on isoindolinone derivatives has utilized molecular docking to elucidate binding modes and affinities for various protein targets. For instance, studies on ferrocene-substituted isoindolinone derivatives identified a potential anticancer compound, 11h, which showed a strong binding affinity to the Bcl-B protein with an estimated binding energy of -6.7 kcal/mol. researchgate.net Similarly, docking studies have been performed on novel thiazolidinone derivatives incorporating a phthalimide group (related to the isoindolinone core) to understand their binding affinity towards human serum albumin (HSA) in the context of anti-inflammatory activity. academicjournals.orgacademicjournals.org These simulations help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for the ligand's biological activity. journaljpri.com The prediction of these interactions is a critical step in rational drug design, guiding the synthesis of more potent and selective inhibitors. nih.govmdpi.com

| Derivative Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| Ferrocene-substituted isoindolinone | Bcl-B | -6.7 | Not Specified | researchgate.net |

| Thiazolidinone-phthalimide | Human Serum Albumin (HSA) | Not Specified | Not Specified | academicjournals.orgacademicjournals.org |

| Oxindole derivatives | Methionyl-tRNA synthetase | -10.1 | Not Specified | nih.gov |

| Quinoline derivatives | P-glycoprotein (6C0V) | -9.22 | Hydrophobic and H-bond interactions | nih.govnih.gov |

This table presents data from studies on various isoindolinone and related heterocyclic derivatives to illustrate the application of molecular docking.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational changes and stability of ligand-protein complexes over time. While molecular docking provides a static snapshot of the binding pose, MD simulations can confirm the stability of this pose and explore the flexibility of both the ligand and the target protein.

For derivatives of the related indoline-2,3-dione scaffold, MD simulations have been employed to ascertain the stability of the ligand-FAAH (Fatty Acid Amide Hydrolase) complex. nih.gov These simulations, often run for nanoseconds, track the atomic movements and energy changes of the system, providing insights into how the ligand settles into the binding pocket and maintains its key interactions. Researchers analyze parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the complex and the flexibility of specific protein regions upon ligand binding. mdpi.com Such studies are critical for validating docking results and ensuring that the predicted binding mode is energetically favorable and stable in a more realistic, solvated environment. jchemlett.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For isoindolinone derivatives, QSAR models are developed to predict the activity of newly designed compounds before their synthesis, saving time and resources.

In a study on novel isoindolin-1,3-dione derivatives, QSAR analysis was conducted to understand the structural requirements for their cytotoxic activity against cancer cell lines. iiste.org These models are built using molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. researchgate.netsemanticscholar.org The resulting QSAR equations can highlight which descriptors, such as electronic, steric, or hydrophobic properties, are most influential for the desired biological activity. nih.govresearchgate.net For example, a 2D-QSAR model for thiazolidine-4-one derivatives identified that descriptors related to polarizability, electronegativity, and surface area positively correlated with antitubercular activity. researchgate.net

| Model Type | Statistical Parameter | Value | Significance | Reference |

| 2D-QSAR (Thiazolidine-4-ones) | R² | 0.9092 | Goodness of fit | researchgate.net |

| 2D-QSAR (Thiazolidine-4-ones) | R²adj | 0.8950 | Adjusted goodness of fit | researchgate.net |

| 2D-QSAR (Thiazolino 2-pyridone amides) | R² | 0.637 | Goodness of fit | jchemlett.com |

| 2D-QSAR (Thiazolino 2-pyridone amides) | Q² | 0.5388 | Predictive ability (internal validation) | jchemlett.com |

| 3D-QSAR (CoMSIA_EAD) | q² | 0.767 | Predictive ability (internal validation) | semanticscholar.org |

This table showcases statistical parameters from QSAR studies on related heterocyclic compounds, demonstrating the predictive power of these models.

Quantum Chemical Calculations for Electronic Properties and Reaction Pathway Analysis

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of molecules with high accuracy. These methods can determine parameters such as molecular orbital energies (HOMO/LUMO), electrostatic potential, and charge distribution, which are fundamental to understanding a molecule's reactivity and interaction capabilities.

For isoindoline-1,3-dione derivatives, DFT studies have been conducted to analyze their molecular and electronic properties in the context of antimycobacterial activity. nih.gov Such calculations can also be used to correlate theoretical spectral data (IR, NMR) with experimental results, confirming the synthesized structures. nih.gov Furthermore, analyzing the electronic structure helps in understanding reaction mechanisms and pathways, which is valuable for optimizing synthetic routes. Crystal structure analysis of related compounds, such as 2-[2-(1,3-Dioxoisoindolin-2-yl)acetamido]acetic acid, provides precise bond lengths and angles that can be used as a basis for these high-level calculations, revealing details about planarity and molecular geometry. nih.govnih.gov

Virtual Screening and Lead Optimization Strategies for Novel Isoindolinone Derivatives

Virtual screening is a powerful in silico technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. For the isoindolinone scaffold, virtual screening can be employed to discover novel derivatives with potential therapeutic activities. This process often starts with a known active compound or a pharmacophore model derived from active ligands.

Once initial "hits" are identified, lead optimization strategies are applied to refine their properties. biobide.com This involves making systematic chemical modifications to the lead compound to improve characteristics like potency, selectivity, and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity). danaher.com Computational tools play a significant role in this iterative cycle of design, synthesis, and testing. danaher.com For example, based on an initial hit, chemists can explore modifications by adding or changing functional groups to enhance interactions with the target, guided by docking and QSAR models. youtube.com This approach was successfully used in a study on oxindole derivatives, where virtual screening identified potent antimicrobial agents that were then subjected to in silico ADME and toxicity predictions to select the most promising candidates for further development. nih.gov

Advanced Analytical Methodologies in 2 1 Oxoisoindolin 2 Yl Acetic Acid Research

Chromatographic Techniques for Separation and Purity Assessment of Synthetic Products

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), are indispensable for the analysis of 2-(1-Oxoisoindolin-2-yl)acetic acid and its derivatives. These techniques are routinely employed to separate the target compound from starting materials, by-products, and other impurities, as well as to accurately determine the purity of the final synthetic products.

Reversed-phase HPLC (RP-HPLC) is the most common approach. In this method, a nonpolar stationary phase, typically an octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8) chemically bonded to silica (B1680970) particles, is used. chemrevlett.comarabjchem.org The separation is achieved by eluting the sample with a polar mobile phase, which usually consists of a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. chemrevlett.comgoogle.com To ensure sharp peaks and reproducible retention times for acidic compounds like this compound, the mobile phase is often acidified with additives such as phosphoric acid, formic acid, or acetic acid. sielc.comresearchgate.net The use of formic acid is particularly common in LC-MS applications as it is volatile and compatible with mass spectrometry detection. sielc.com

Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is frequently used to achieve optimal separation of compounds with varying polarities. chemrevlett.comnih.gov Detection is typically performed using a UV detector, with the wavelength set to an absorbance maximum for the isoindolinone chromophore, often around 210-240 nm. google.comnih.gov The purity of the final products is generally expected to be greater than 98%, as confirmed by HPLC analysis. nih.gov

Table 1: Example of HPLC Conditions for Analysis of Related Organic Acids

| Parameter | Condition | Source |

|---|---|---|

| Column | C8 or C18, 5 µm particle size (e.g., 250 x 4.6 mm) | chemrevlett.comarabjchem.org |

| Mobile Phase A | Aqueous buffer (e.g., 20mM Potassium Dihydrogen Phosphate) with pH adjusted to ~3.3 | chemrevlett.com |

| Mobile Phase B | Acetonitrile or Methanol | chemrevlett.comnih.gov |

| Elution Mode | Gradient | nih.gov |

| Flow Rate | 0.8 - 1.5 mL/min | arabjchem.orggoogle.com |

| Detection | UV at 210-240 nm | google.comnih.gov |

| Column Temperature | 20-30 °C | google.com |

Spectroscopic and Spectrometric Methods for Structural Verification of Novel Analogues

Following synthesis and purification, the precise chemical structure of this compound and its novel analogues must be unequivocally confirmed. This is accomplished using a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecule's carbon-hydrogen framework. nih.govresearchgate.net In the ¹H NMR spectrum, the chemical shifts (δ), signal multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J) reveal the electronic environment and connectivity of protons. For ¹³C NMR, the chemical shifts indicate the types of carbon atoms present (e.g., carbonyl, aromatic, aliphatic). nih.gov Spectra are typically recorded in deuterated solvents such as DMSO-d₆, CDCl₃, or CD₃OD. nih.govresearchgate.net

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain further structural insights through fragmentation analysis. Electrospray Ionization (ESI-MS) is a soft ionization technique commonly used for these types of molecules, which readily form protonated [M+H]⁺ or deprotonated [M-H]⁻ ions, allowing for accurate molecular mass determination. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) can be used to fragment these ions, and the resulting fragmentation pattern provides a fingerprint that helps to confirm the proposed structure. researchgate.net

Infrared (IR) Spectroscopy may also be used to identify the presence of key functional groups. For this compound, characteristic absorption bands would be expected for the carbonyl (C=O) groups of the lactam and the carboxylic acid, as well as the O-H stretch of the carboxylic acid. mdpi.com

Table 2: Key Spectroscopic Data for Structural Verification

| Technique | Information Provided | Typical Application |

|---|---|---|

| ¹H NMR | Proton environment, connectivity, and count. | Confirms the arrangement of hydrogen atoms in the molecule. nih.gov |

| ¹³C NMR | Carbon skeleton and functional groups. | Identifies all unique carbon atoms, including carbonyls and aromatic rings. nih.gov |

| ESI-MS | Molecular Weight. | Confirms the elemental composition via accurate mass measurement. nih.govresearchgate.net |

| MS/MS | Structural fragments. | Provides evidence for the connectivity of the molecular structure. researchgate.net |

| IR Spectroscopy | Presence of functional groups. | Confirms key bonds like C=O and O-H. mdpi.com |

Radiochemical Synthesis and Imaging Probes for In Vivo Pharmacokinetic and Target Occupancy Studies

To understand how this compound and its derivatives behave within a living organism, researchers can employ non-invasive imaging techniques like Positron Emission Tomography (PET). This requires the synthesis of a radiolabeled version of the compound, which serves as an imaging probe. nih.gov

The process involves incorporating a short-lived positron-emitting isotope, such as Carbon-11 (¹¹C, t½ ≈ 20.4 min) or Fluorine-18 (¹⁸F, t½ ≈ 109.8 min), into the molecule's structure. For a compound like this compound, a common strategy would be to perform a ¹¹C-carboxylation using [¹¹C]CO₂ or to attach a ¹¹C-methyl group to a suitable position. nih.gov The synthesis of these radiotracers must be rapid and efficient to maximize the radiochemical yield and specific activity before the isotope decays significantly. nih.gov

Once synthesized and formulated, the resulting PET probe can be administered in vivo. The PET scanner detects the radiation emitted from the probe, allowing for the real-time visualization of its distribution, accumulation in specific organs or tissues, metabolism, and clearance. This provides invaluable pharmacokinetic data. Furthermore, if the compound is designed to bind to a specific biological target (e.g., an enzyme or receptor), PET imaging can be used to measure target occupancy, demonstrating that the drug has reached and engaged its intended target in the body. nih.gov

Table 3: Stages in the Development of a PET Imaging Probe

| Stage | Description | Key Considerations |

|---|---|---|

| 1. Precursor Synthesis | Preparation of a non-radioactive molecule that can be readily converted to the final radiotracer. | Stability, reactivity for the radiolabeling step. |

| 2. Radiochemical Synthesis | Incorporation of the positron-emitting isotope (e.g., ¹¹C, ¹⁸F) into the precursor molecule. | Speed, high radiochemical yield, automation to minimize radiation exposure. nih.gov |

| 3. Purification | Rapid purification of the radiolabeled probe, typically using HPLC. | Removal of unlabeled precursor and radioactive impurities. |

| 4. Formulation | The purified probe is dissolved in a biocompatible solution for injection. | Sterility, pH, and isotonicity must be controlled. |

| 5. In Vivo Imaging | Administration of the probe to a subject followed by PET scanning. | Dynamic or static scanning to assess pharmacokinetics and/or target binding. nih.gov |

Cell-Based and Biochemical Assay Development for Activity Profiling

To determine the biological effects of this compound and its analogues, a variety of in vitro assays are developed. These assays can be broadly categorized as biochemical (cell-free) or cell-based.

Biochemical assays are used to assess the direct interaction of a compound with an isolated biological target, such as an enzyme or receptor. For example, if a derivative of this compound were designed as an enzyme inhibitor, a biochemical assay would be used to measure the compound's potency, often expressed as the half-maximal inhibitory concentration (IC₅₀). nih.gov

Cell-based assays provide information on a compound's activity in a more biologically relevant context. These assays use living cells to measure effects on cellular processes. For analogues of this compound, which share a core structure with immunomodulatory drugs and PROTACs (PROteolysis TArgeting Chimeras), relevant assays could include:

Proliferation/Viability Assays: To determine the concentration at which a compound inhibits cell growth or causes cell death (IC₅₀ or GI₅₀). nih.gov

Cell Cycle Analysis: To investigate if the compound causes cells to arrest at a particular phase of the cell cycle (e.g., G0/G1 or G2/M). nih.gov

Protein Degradation Assays: The 1-oxoisoindoline scaffold is a known ligand for the Cereblon (CRBN) E3 ubiquitin ligase. bpsbioscience.com Therefore, derivatives are often tested for their ability to induce the degradation of specific target proteins, such as Ikaros family zinc finger proteins (IKZF1, IKZF2, IKZF3). google.com These assays typically use techniques like Western blotting or targeted mass spectrometry to quantify the levels of the target protein after treatment.

These assays are critical for establishing structure-activity relationships (SAR), where researchers correlate changes in the chemical structure of analogues with changes in their biological activity, guiding the design of more potent and selective compounds.

Table 4: Examples of Assays for Biological Activity Profiling

| Assay Type | Purpose | Example Endpoint | Source |

|---|---|---|---|

| Biochemical | Measure direct interaction with a purified target. | Enzyme inhibition (IC₅₀). | nih.gov |

| Cell-Based | Measure effect on cell growth. | Cell viability / Proliferation (IC₅₀). | nih.gov |

| Cell-Based | Determine mechanism of anti-proliferative effect. | Cell cycle arrest (e.g., G0/G1 phase). | nih.gov |

| Cell-Based | Quantify target protein knockdown (for PROTACs). | Reduction in target protein levels (e.g., IKZF2). | google.com |

| Biochemical | Confirm engagement with E3 ligase machinery. | Binding affinity to CRBN. | bpsbioscience.com |

Future Research Directions and Therapeutic Potential of 2 1 Oxoisoindolin 2 Yl Acetic Acid

Development of Novel Isoindolinone-Based Therapeutics for Underserved Diseases

The versatility of the isoindolinone scaffold presents a promising platform for the development of treatments for underserved diseases, which include rare diseases and neglected tropical diseases.

Rare Diseases:

Huntington's Disease: This neurodegenerative disorder is characterized by the aggregation of the mutant huntingtin (mHTT) protein. Recent research has led to the development of isoindolinone-based PET tracers that can image these mHTT aggregates in the brain. nih.gov These tracers provide a valuable tool for understanding disease progression and can serve as pharmacodynamic biomarkers in clinical trials for new therapies. nih.gov Furthermore, some isoindolinone derivatives have shown neuroprotective effects in cellular models of oxidative stress, a key pathological feature in neurodegenerative conditions like Huntington's. nih.gov

Cystic Fibrosis: While not directly targeting the CFTR protein, indole derivatives, which share structural similarities with the isoindolinone core, have been investigated for their ability to mitigate inflammatory pathology in cystic fibrosis. Targeted delivery of these compounds has been shown to restore immune and microbial homeostasis in preclinical models. nih.gov This suggests a potential avenue for developing isoindolinone-based therapies that address the inflammatory component of cystic fibrosis.

Neglected Tropical Diseases:

Leishmaniasis: This parasitic disease is a significant health problem in many tropical and subtropical countries. Studies have shown that indolylquinoline derivatives are effective against Leishmania donovani both in vitro and in animal models. nih.gov Indole-dihydropyrimidinone hybrids have also demonstrated promising antileishmanial activity by inducing oxidative stress and apoptosis in the parasite. bioworld.com Furthermore, certain indazole derivatives have shown potent and selective inhibitory activity against intracellular amastigotes of various Leishmania species. nih.gov

Chagas Disease: Caused by the parasite Trypanosoma cruzi, Chagas disease is another neglected tropical disease with limited treatment options. researchgate.net Research into new therapeutic agents has included the investigation of indole derivatives as potential inhibitors of T. cruzi enzymes, such as sterol 14α-demethylase (CYP51). nih.gov Additionally, multifunctional metal compounds incorporating bioactive ligands are being explored as a rational design strategy for new antichagasic agents. conicet.gov.ar

Exploration of Combination Therapies Involving 2-(1-Oxoisoindolin-2-yl)acetic Acid Analogues

The therapeutic efficacy of isoindolinone-based drugs can be significantly enhanced through combination with other therapeutic agents. This approach is particularly well-established for the immunomodulatory drugs (IMiDs®) lenalidomide (B1683929) and pomalidomide in the treatment of multiple myeloma.

Combination Therapies in Multiple Myeloma:

Table 1: Examples of Combination Therapies with Isoindolinone Analogues in Multiple Myeloma

| Isoindolinone Analogue | Combination Agents | Indication | Reference(s) |

|---|---|---|---|

| Pomalidomide | Dexamethasone | Relapsed/Refractory Multiple Myeloma | nih.gov |

| Pomalidomide | Dexamethasone, Daratumumab | Relapsed/Refractory Multiple Myeloma | nih.gov |

| Pomalidomide | Dexamethasone, Belantamab Mafodotin | High-Risk Multiple Myeloma | medrxiv.org |

| Lenalidomide | Dexamethasone | Newly Diagnosed & Relapsed/Refractory Multiple Myeloma | nih.govmdpi.comdntb.gov.ua |

| Lenalidomide | Dexamethasone, Bortezomib | Newly Diagnosed Multiple Myeloma | researchgate.net |

Combination Strategies with Other Isoindolinone-Based Inhibitors:

PARP Inhibitors: Isoindolinone-based PARP inhibitors have shown promise in cancer therapy. mdpi.commdpi.com The efficacy of PARP inhibitors can be enhanced when combined with chemotherapy or with agents that induce defects in homologous recombination repair. mdpi.comnih.govnih.gov

HDAC Inhibitors: Isoindolinone-hydroxamic acid derivatives are being investigated as histone deacetylase (HDAC) inhibitors. reading.ac.uk Combining HDAC inhibitors with other anticancer drugs, such as proteasome inhibitors or immunotherapy, is a promising strategy to achieve synergistic effects in various cancers. nih.govmdpi.com

Personalized Medicine Applications and Biomarker Identification for Targeted Therapies

The future of therapies based on the this compound scaffold lies in a personalized medicine approach, where treatment is tailored to individual patients based on predictive biomarkers.

Biomarkers for Immunomodulatory Analogues:

The response to lenalidomide and pomalidomide is closely linked to the expression of the protein Cereblon (CRBN). conicet.gov.arnih.gov Low levels of CRBN have been associated with resistance to these drugs. nih.gov Other potential biomarkers for lenalidomide efficacy in lymphoma include single-nucleotide polymorphisms (SNPs) in genes such as ABCB1 and VEGF-A. nih.gov In multiple myeloma, pre-treatment levels of proteasomes in plasma cells may predict the clinical outcome of combination therapies that include carfilzomib and lenalidomide. ncl.ac.uk Furthermore, microRNA profiles, such as the expression of miR-22, may serve as predictive biomarkers for lenalidomide response. frontiersin.org

Biomarkers for PARP and HDAC Inhibitor Analogues:

HDAC Inhibitors: Identifying reliable biomarkers for HDAC inhibitors is an active area of research. nih.gov Potential biomarkers include the expression levels of specific HDAC isoforms, such as HDAC6, which has been linked to the prognosis of non-small cell lung cancer patients treated with immunotherapy. mdpi.com Other approaches involve monitoring the acetylation status of histone and non-histone proteins. nih.gov

Table 2: Potential Biomarkers for Isoindolinone-Based Therapies

| Therapeutic Class | Biomarker | Disease Context | Reference(s) |

|---|---|---|---|

| Immunomodulatory Agents | Cereblon (CRBN) expression | Multiple Myeloma | conicet.gov.arnih.gov |

| ABCB1, VEGF-A SNPs | Mantle Cell Lymphoma | nih.gov | |

| Proteasome levels | Multiple Myeloma | ncl.ac.uk | |

| miR-22 expression | Multiple Myeloma | frontiersin.org | |

| PARP Inhibitors | BRCA1/2 mutations | Ovarian, Breast, Prostate, Pancreatic Cancer | nih.gov |

| ADP-ribosylation levels | Ovarian Cancer | nih.gov | |

| HDAC Inhibitors | HDAC isoform expression (e.g., HDAC6) | Non-Small Cell Lung Cancer | mdpi.com |

Advanced Delivery Systems for Enhanced Efficacy and Reduced Systemic Exposure

To improve the therapeutic index of drugs derived from the this compound scaffold, advanced drug delivery systems are being developed. These systems aim to enhance drug solubility, improve bioavailability, and enable targeted delivery to the site of action, thereby increasing efficacy and reducing side effects.

Nanoparticle-Based Delivery Systems:

Polymeric Nanoparticles: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles have been successfully used to encapsulate lenalidomide. This formulation has been shown to enhance the oral bioavailability of the drug by over 3.5-fold in animal models, offering a platform for sustained drug delivery. nih.govnih.govresearchgate.net

Inorganic Nanoparticles: Aluminum-doped zinc oxide (Al-ZnO) nanoparticles have been investigated as a carrier for lenalidomide, demonstrating a high drug loading efficiency of around 71%. The release of the drug from these nanoparticles is pH-dependent, with a faster release in the slightly acidic tumor microenvironment. nih.gov

Lipid-Based Nanoparticles: Liposomes and other lipid-based nanoparticles are versatile carriers for both hydrophobic and hydrophilic drugs. frontiersin.orgnih.govmdpi.comnih.govresearchgate.net They can be modified with targeting ligands to achieve active targeting to cancer cells. For instance, transferrin-conjugated liposomes have been used for the targeted delivery of an isoquinoline derivative with anticancer activity. nih.gov

Polymer-Drug Conjugates:

Covalently linking isoindolinone-based drugs to polymeric carriers is another strategy to improve their pharmacokinetic properties. mdpi.comnih.govnih.gov This approach can increase the drug's half-life in circulation, leading to prolonged exposure of the tumor to the therapeutic agent. nih.gov

Targeted Delivery Strategies:

The surface of nanoparticles can be functionalized with targeting moieties such as antibodies, peptides, or small molecules to direct the drug to specific receptors that are overexpressed on cancer cells. dntb.gov.uanih.govexlibrisgroup.com This active targeting strategy can further enhance the therapeutic efficacy while minimizing off-target toxicity. nih.gov

Q & A

Basic Question: What are the optimized synthetic protocols for 2-(1-Oxoisoindolin-2-yl)acetic acid?

Methodological Answer:

The compound is synthesized via a condensation reaction between glycine and 2-carboxybenzaldehyde under alkaline conditions. Key steps include:

- Reagents : Glycine, 2-carboxybenzaldehyde, KOH, NaBH₄ (for reduction), and HCl (for acidification).

- Procedure : React glycine and 2-carboxybenzaldehyde in methanol under reflux for 6 hours. Post-reduction with NaBH₄ and acidification yields crystalline product (20% yield).

- Critical Parameters : pH control during acidification (pH ~5.0) and slow reagent addition to minimize side reactions .

- Validation : Elemental analysis (C, H, N) and single-crystal X-ray diffraction confirm purity and structure .

Basic Question: What safety precautions are required when handling this compound?

Methodological Answer:

- Hazard Identification : Classified as H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation).

- Handling Protocols :

- Use fume hoods to avoid dust inhalation.

- Wear nitrile gloves, safety goggles, and lab coats.

- Avoid contact with skin/eyes; rinse immediately with water if exposed.

- Spill Management : Collect material using non-sparking tools and dispose in sealed containers. Avoid water flushing to prevent environmental contamination .

Advanced Question: How can hydrogen-bonding networks in this compound be characterized using crystallography?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (e.g., Bruker SMART CCD diffractometer) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Employ SHELXL for structure solution and refinement. Key parameters include:

- Monoclinic space group P2₁/c with a = 8.7343(9) Å, b = 10.163(1) Å, c = 9.992(1) Å.

- Hydrogen bonds: O–H···O interactions between carboxylic acid and isoindolinone moieties (O···O distance = 2.65 Å).

- Validation : Use PLATON to verify lattice voids and ADDSYM for symmetry checks .

Advanced Question: How does this compound interact with protease enzymes in medicinal chemistry?

Methodological Answer:

- Basis for Activity : The phthalimidine core mimics transition-state inhibitors, binding to protease active sites via:

- Hydrogen bonding : Carboxylic acid group interacts with catalytic residues.

- π-π stacking : Aromatic isoindolinone ring engages with hydrophobic pockets.

- Experimental Design :

- Enzyme Assays : Use fluorescence-quenching assays with trypsin or HIV-1 protease.

- Docking Studies : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities.

- Case Study : Derivatives of this compound inhibit viral proteases with IC₅₀ values <10 μM, validated by NMR and HRMS .

Advanced Question: How can data contradictions in spectroscopic characterization be resolved?

Methodological Answer:

- Common Contradictions : Discrepancies in NMR chemical shifts or IR absorption bands due to tautomerism or solvent effects.

- Resolution Strategies :

- Variable-Temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism) by observing signal coalescence at elevated temperatures.

- DFT Calculations : Compare experimental IR/Raman spectra (e.g., C=O stretch at 1700–1750 cm⁻¹) with computed vibrational modes using Gaussian08.

- Cross-Validation : Use X-ray crystallography to confirm dominant tautomeric forms in the solid state .

Advanced Question: What role does this compound play in C–H bond functionalization reactions?

Methodological Answer:

- Application : Acts as a directing group in ruthenium-catalyzed C–H arylations.

- Mechanism : The isoindolinone nitrogen coordinates to Ru(II), facilitating ortho-C–H activation.